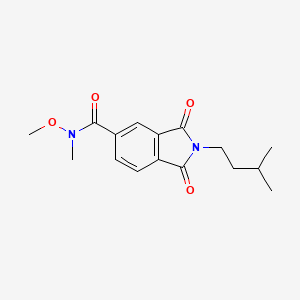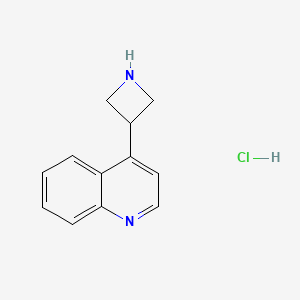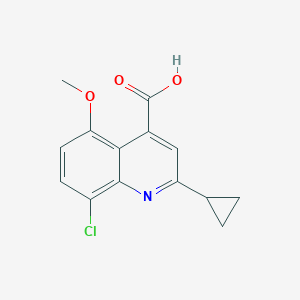![molecular formula C18H29N6NaO16P2 B13710247 Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)
Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine diphosphate N-azidoacetylgalactosamine is a nucleotide sugar composed of uridine diphosphate and N-azidoacetylgalactosamine. It is used by glycosyltransferases to transfer N-azidoacetylgalactosamine residues to substrates. This compound is an important building block for the production of glycoproteins and glycolipids in the body. It also serves as a precursor for the synthesis of mucin-type O-glycans, which are important components of mucus and play significant roles in biological processes such as cell signaling, immune defense, and lubrication of the digestive tract .
準備方法
Uridine diphosphate N-azidoacetylgalactosamine can be synthesized through a series of chemical reactions. The synthetic route typically involves the modification of uridine diphosphate N-acetylgalactosamine to introduce the azide group. This process can be achieved using azide-containing reagents under specific reaction conditions. Industrial production methods often involve the use of enzymatic synthesis, where enzymes such as glycosyltransferases are used to catalyze the transfer of the N-azidoacetylgalactosamine moiety to uridine diphosphate .
化学反応の分析
Uridine diphosphate N-azidoacetylgalactosamine undergoes various chemical reactions, including substitution reactions where the azide group can be replaced with other functional groups. Common reagents used in these reactions include copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents, which facilitate the formation of triazole rings. The major products formed from these reactions are often triazole-linked glycoproteins or glycolipids .
科学的研究の応用
Uridine diphosphate N-azidoacetylgalactosamine has numerous scientific research applications. In chemistry, it is used for the bioorthogonal tagging of glycoproteins, allowing researchers to study glycosylation patterns and dynamics. In biology, it is employed to label and visualize glycoproteins in cells, aiding in the study of cellular processes such as protein trafficking and cell-cell interactions. In medicine, it is used to develop diagnostic tools and therapeutic agents, particularly in the field of cancer research where glycosylation patterns are often altered. In industry, it is utilized in the production of biopharmaceuticals and the development of novel biomaterials .
作用機序
The mechanism of action of uridine diphosphate N-azidoacetylgalactosamine involves its role as a substrate for glycosyltransferases. These enzymes transfer the N-azidoacetylgalactosamine moiety to specific acceptor molecules, such as proteins or lipids, resulting in the formation of glycosidic bonds. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions. The molecular targets of uridine diphosphate N-azidoacetylgalactosamine include glycosyltransferases and the acceptor molecules to which the glycosyl residues are transferred .
類似化合物との比較
Uridine diphosphate N-azidoacetylgalactosamine is similar to other nucleotide sugars such as uridine diphosphate N-acetylgalactosamine and uridine diphosphate N-acetylglucosamine. its uniqueness lies in the presence of the azide group, which allows for bioorthogonal chemistry applications. Similar compounds include uridine diphosphate N-acetylgalactosamine, uridine diphosphate N-acetylglucosamine, and other azide-tagged analogues like N-azidoacetylglucosamine .
特性
分子式 |
C18H29N6NaO16P2 |
|---|---|
分子量 |
670.4 g/mol |
IUPAC名 |
sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride |
InChI |
InChI=1S/C18H28N6O16P2.Na.H/c19-23-20-4-11(27)21-12-8(3-7(5-25)13(28)15(12)30)39-42(35,36)40-41(33,34)37-6-9-14(29)16(31)17(38-9)24-2-1-10(26)22-18(24)32;;/h1-2,7-9,12-17,25,28-31H,3-6H2,(H,21,27)(H,33,34)(H,35,36)(H,22,26,32);;/q;+1;-1 |
InChIキー |
AZKBDWIEKNLDAE-UHFFFAOYSA-N |
正規SMILES |
[H-].C1C(C(C(C(C1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)CN=[N+]=[N-])O)O)CO.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)



![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)



![[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)

